

SW083688: A Novel Probe for Investigating Microtubule Dynamics through TAOK2 Inhibition

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Compound of Interest

Compound Name: SW083688

Cat. No.: B12419646

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SW083688 is a potent and selective inhibitor of Thousand-And-One amino acid Kinase 2 (TAOK2), a serine/threonine kinase implicated in a variety of cellular processes, most notably the regulation of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly controlled by a host of regulatory proteins, including TAOK2. This document provides detailed application notes and experimental protocols for utilizing **SW083688** as a chemical tool to investigate the role of TAOK2 in microtubule dynamics.

Mechanism of Action

SW083688 exerts its effects by inhibiting the kinase activity of TAOK2.[1] TAOK2 has been identified as a key regulator of the microtubule cytoskeleton.[2][3] It is an endoplasmic reticulum (ER)-localized kinase that directly binds to microtubules, mediating the tethering of the ER to the microtubule network.[4][5][6] The kinase activity of TAOK2 negatively regulates this tethering function.[4][6] By inhibiting TAOK2, **SW083688** is expected to modulate microtubule stability and dynamics, impacting various cellular functions that are dependent on a properly functioning microtubule network. Studies have shown that the modulation of TAOK

activity can lead to defects in mitotic progression, including delays in mitosis and the induction of mitotic cell death in cancer cells with centrosome amplification.[7][8]

Principle Application

SW083688 can be utilized to:

- Investigate the role of TAOK2 in regulating microtubule polymerization, depolymerization, and catastrophe/rescue events.
- Elucidate the downstream signaling pathways of TAOK2 involved in cytoskeletal organization.
- Explore the therapeutic potential of targeting TAOK2 in diseases characterized by aberrant microtubule dynamics, such as cancer and neurodevelopmental disorders.[2]

Data Presentation

Parameter	Reported Value	Reference
SW083688 IC50 for TAOK2	1.3 μ mol/L	[1]

(Note: Further quantitative data on the specific effects of **SW083688** on microtubule dynamics, such as growth rates and shrinkage frequencies, are not yet available in published literature and would be a key area of investigation using the protocols outlined below.)

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of **SW083688** on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **SW083688** on the polymerization of purified tubulin.

Materials:

- Tubulin protein (lyophilized, >99% pure)

- GTP (Guanosine-5'-triphosphate)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- **SW083688** (stock solution in DMSO)
- Paclitaxel (positive control for polymerization enhancement)
- Nocodazole (positive control for polymerization inhibition)
- 96-well microplate, clear bottom
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
 - Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
 - Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
 - Prepare a serial dilution of **SW083688** in General Tubulin Buffer. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO-only control.
 - Prepare positive controls: 10 µM Paclitaxel and 10 µM Nocodazole.
- Assay Procedure:
 - On ice, add 10 µL of the appropriate **SW083688** dilution, control compound, or DMSO to each well of a pre-chilled 96-well plate.
 - Add 80 µL of the tubulin solution to each well.
 - To initiate polymerization, add 10 µL of 1 mM GTP to each well.

- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - Plot absorbance at 340 nm versus time for each condition.
 - Compare the polymerization curves of **SW083688**-treated samples to the DMSO control. An increase in the rate or extent of polymerization suggests a stabilizing effect, while a decrease suggests a destabilizing effect.

Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of microtubule architecture in cells treated with **SW083688**.

Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Glass coverslips
- Cell culture medium
- **SW083688** (stock solution in DMSO)
- Microtubule Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 4 mM EGTA
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.5% in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody: anti- α -tubulin antibody (e.g., mouse monoclonal)

- Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment:
 - Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **SW083688** (e.g., 1 μ M, 5 μ M, 10 μ M) for a desired period (e.g., 6, 12, or 24 hours). Include a DMSO-only control.
- Fixation and Permeabilization:
 - Wash the cells twice with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block the cells with 5% BSA in PBS for 1 hour at room temperature.
 - Incubate with the primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.

- Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using antifade mounting medium.
 - Image the cells using a fluorescence microscope. Acquire images of the microtubule network and nuclei.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of **SW083688** on cell proliferation and viability.

Materials:

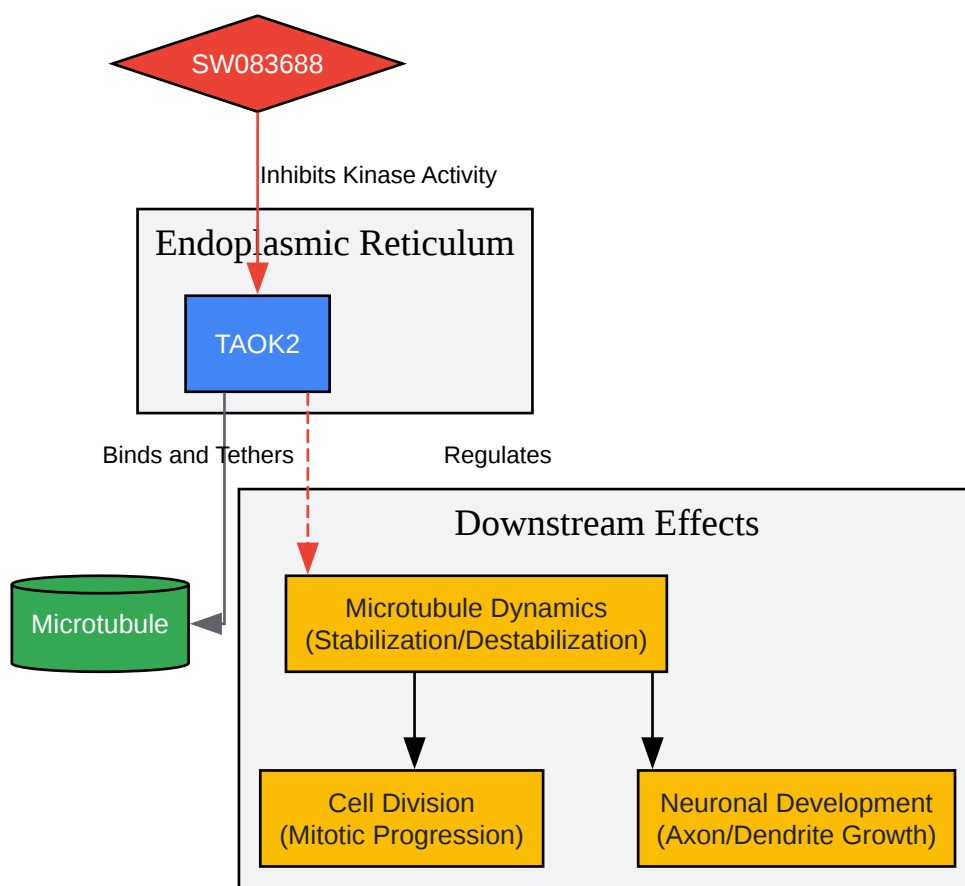
- Cell line of interest
- 96-well cell culture plate
- Cell culture medium
- **SW083688** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader capable of measuring absorbance at 570 nm

Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

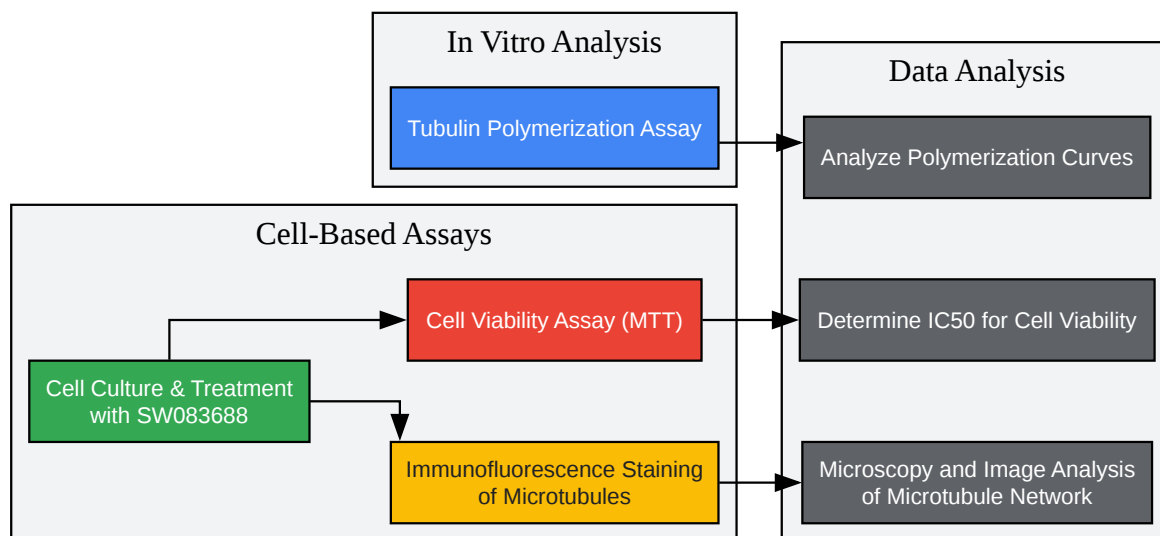
- Treatment:
 - Treat the cells with a serial dilution of **SW083688** for 24, 48, or 72 hours. Include a DMSO-only control.
- MTT Incubation:
 - After the treatment period, add 10 µL of MTT solution to each well.
 - Incubate the plate at 37°C for 2-4 hours, allowing the formation of formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium from each well.
 - Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the DMSO control.
 - Plot the percentage of viability against the log of the **SW083688** concentration to determine the IC50 value.

Visualizations



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Caption: TAOK2 signaling in microtubule regulation.



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Caption: Experimental workflow for **SW083688**.

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